Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol is a complex organic compound with a unique bicyclic structure. This compound is part of the 7-oxanorbornane family, which is known for its interesting biological activities and diverse chemical properties . The compound’s structure includes a 7-oxabicyclo[4.1.0]heptane core, which is a highly strained and reactive system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxabicyclo[4.1.0]heptane derivatives, including acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol, typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of Lewis acids as catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of these compounds may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The strained bicyclic structure allows for nucleophilic substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce various alcohols .
Scientific Research Applications
Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol involves its interaction with various molecular targets and pathways. The strained bicyclic structure allows it to act as a reactive intermediate in various chemical and biological processes . The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another member of the 7-oxanorbornane family with similar reactivity and biological activities.
Cyclohexene oxide: A simpler epoxide with similar chemical properties but lacking the bicyclic structure.
Uniqueness
Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol is unique due to its highly strained bicyclic structure, which imparts distinct reactivity and biological activities compared to other similar compounds .
Properties
CAS No. |
832110-90-4 |
---|---|
Molecular Formula |
C12H18O7 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol |
InChI |
InChI=1S/C8H10O3.2C2H4O2/c9-5-7-3-1-2-4-8(7,6-10)11-7;2*1-2(3)4/h1-4,9-10H,5-6H2;2*1H3,(H,3,4) |
InChI Key |
AKBPDYQJUIUYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC2(C(O2)(C=C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.